molecular formula C22H18N6O3 B2876959 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 887880-96-8

2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B2876959
CAS No.: 887880-96-8
M. Wt: 414.425
InChI Key: FHSISPDSHVQNMA-UHFFFAOYSA-N
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Description

The compound 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes an imidazo[2,1-f]purine core. This compound is significant in various fields such as medicinal chemistry, pharmaceuticals, and biochemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide involves multiple steps:

  • Formation of the imidazo[2,1-f]purine core: : The core structure is synthesized through a series of cyclization reactions, often starting from simpler purine derivatives.

  • Functional Group Introductions: : Introduction of the methyl group at the N1 position, the dioxo groups at positions 2 and 4, and the diphenyl groups at positions 7 and 8.

  • Acetylation: : The final step involves the acetylation of the core structure to form the acetamide moiety.

Industrial Production Methods

In an industrial setting, this compound is produced through large-scale batch or continuous flow synthesis. Key parameters such as temperature, solvent selection, and catalysts are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride, affecting the dioxo groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride in an alcoholic solvent.

  • Substitution: : Halogenating agents, nitrating mixtures, or sulfonating agents under controlled temperatures.

Major Products

  • Oxidized Derivatives: : Introduction of hydroxyl groups or further oxidized species.

  • Reduced Derivatives: : Compounds with altered oxidation states at the dioxo positions.

  • Substituted Derivatives: : Varied functional groups on the aromatic rings, altering the compound's properties.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound serves as a ligand in coordination complexes used in catalysis.

  • Material Science: : Utilized in the synthesis of novel organic materials with unique electronic properties.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for various enzymes, making it valuable in biochemical studies.

  • Molecular Probes: : Used in fluorescence-based assays to study cellular processes.

Medicine

  • Drug Development: : Potential therapeutic agent due to its biological activity, being investigated for anti-cancer, anti-viral, and anti-inflammatory properties.

  • Diagnostics: : Employed in diagnostic tools for detecting specific biomolecules.

Industry

  • Chemical Intermediates: : Used in the production of other complex organic molecules.

  • Agrochemicals: : Research into its use in developing new agrochemical formulations.

Mechanism of Action

The mechanism by which 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide exerts its effects is often linked to its ability to interact with specific molecular targets, such as:

  • Enzyme Binding: : It can bind to the active sites of enzymes, inhibiting their activity.

  • Signal Transduction: : Modulates pathways involved in cellular signaling, affecting processes like cell proliferation and apoptosis.

  • DNA Intercalation: : The aromatic structure allows it to intercalate with DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dioxo-3,4-dihydroimidazo[4,5-d]pyrimidin-1(2H)-yl)acetamide

  • 1-methyl-2,4-dioxo-1H-imidazo[4,5-d]pyrimidin-3(2H)-yl)acetamide

Uniqueness

  • Enhanced Biological Activity: : The unique structure of 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide confers distinct biological activities compared to its analogs.

  • Structural Complexity: : The presence of diphenyl groups at the 7 and 8 positions and the imidazo[2,1-f]purine core makes it more structurally complex, potentially leading to more diverse interactions in biological systems.

This compound represents a fascinating intersection of organic synthesis, chemical reactivity, and biological application, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-(4-methyl-1,3-dioxo-6,7-diphenylpurino[7,8-a]imidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3/c1-25-19-18(20(30)27(22(25)31)13-17(23)29)26-12-16(14-8-4-2-5-9-14)28(21(26)24-19)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSISPDSHVQNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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